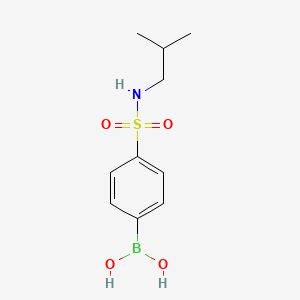

(4-(N-Isobutylsulfamoyl)phenyl)boronic acid

Description

(4-(N-Isobutylsulfamoyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a sulfamoyl group (N-isobutyl) at the para position. This compound belongs to the broader class of arylboronic acids, which are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their versatility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Properties

IUPAC Name |

[4-(2-methylpropylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12-14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBHGKKNILCXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(N-Isobutylsulfamoyl)phenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by various studies and findings.

- Molecular Formula : C11H16BNO3S

- Molecular Weight : 243.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent cytotoxic activity while showing minimal toxicity to healthy cell lines .

2. Antibacterial Activity

Boronic acids are known for their antibacterial properties. The compound has been tested against several bacterial strains, demonstrating effective inhibition.

- Inhibition Concentration : Effective against Escherichia coli at a concentration of 6.50 mg/mL .

- Mechanism : The antibacterial activity is attributed to the interaction between boronic acid moieties and bacterial glycolipids, leading to bacterial aggregation and subsequent cell death .

3. Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, which are crucial for therapeutic applications.

- Acetylcholinesterase Inhibition : IC50 value of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase Inhibition : IC50 value of 3.12 ± 0.04 µg/mL.

- Antiurease Activity : IC50 value of 1.10 ± 0.06 µg/mL.

- Antithyrosinase Activity : IC50 value of 11.52 ± 0.46 µg/mL .

Study on Antioxidant and Antibacterial Activities

A study focused on the formulation of a cream containing a novel boronic acid derivative reported its antioxidant and antibacterial properties. The antioxidant potential was evaluated using various assays:

- ABTS Radical Scavenging : IC50 = 0.11 ± 0.01 µg/mL

- DPPH Scavenging : IC50 = 0.14 ± 0.01 µg/mL

- CUPRAC Method : A0.5 = 1.73 ± 0.16 µg/mL .

The histological evaluation indicated that the compound did not exhibit toxic effects on healthy tissues, suggesting its safety for cosmetic applications.

Interaction with Insulin

A theoretical study investigated the interaction between boronic acids and insulin, suggesting that certain derivatives could stabilize insulin's conformation, potentially enhancing its therapeutic efficacy in diabetes management . This highlights the versatility of boronic acids in medicinal applications beyond traditional uses.

Summary Table of Biological Activities

| Activity Type | Measurement | Result |

|---|---|---|

| Cytotoxicity | IC50 (MCF-7) | 18.76 ± 0.62 µg/mL |

| Antibacterial | Effective Concentration | 6.50 mg/mL against E.coli |

| Acetylcholinesterase | IC50 | 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | IC50 | 3.12 ± 0.04 µg/mL |

| Antiurease | IC50 | 1.10 ± 0.06 µg/mL |

| Antioxidant | ABTS Radical Scavenging | IC50 = 0.11 ± 0.01 µg/mL |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (4-(N-Isobutylsulfamoyl)phenyl)boronic acid, can inhibit proteasome activity, which is crucial in cancer cell proliferation. A study demonstrated that derivatives of boronic acids can selectively inhibit the growth of cancer cells by targeting the proteasome pathway, leading to apoptosis in malignant cells .

Drug Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of complex organic molecules that are essential in drug discovery and development. For example, it has been utilized in synthesizing antihypertensive agents and other therapeutic compounds .

Materials Science

Polymer Chemistry

this compound can be incorporated into polymer matrices to create stimuli-responsive materials. These polymers exhibit unique properties such as self-healing and pH sensitivity due to the reversible bonding nature of boronate esters formed with diols . Such materials are promising for applications in drug delivery systems and tissue engineering.

Electroluminescent Devices

This boronic acid derivative has been explored as a component in organic light-emitting diodes (OLEDs). Its incorporation into polymeric systems enhances the photoluminescent properties, making it suitable for efficient light-emitting applications . The ability to tune the electronic properties through structural modifications allows for the development of advanced optoelectronic materials.

Biochemistry

Enzyme Stabilization

In biochemical applications, this compound acts as an enzyme stabilizer. Its inclusion in detergent formulations has shown to enhance the stability and activity of enzymes such as proteases and lipases, which are critical for various industrial processes . This property is particularly beneficial in formulating effective cleaning agents that maintain enzyme activity over time.

Table 1: Summary of Applications

Case Study: Anticancer Activity

A study conducted on various boronic acid derivatives, including this compound, highlighted its efficacy in inhibiting cancer cell lines. The research found that these compounds could induce cell cycle arrest and promote apoptosis, showcasing their potential as novel anticancer agents .

Case Study: Enzyme Stabilization

In a comparative analysis of detergent formulations, the inclusion of this compound resulted in a significant increase in enzyme stability during storage. Formulations containing less than 0.08 wt% of this compound demonstrated enhanced hydrolytic activity retention over time compared to control samples without it .

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Sulfamoyl Substituents

Reactivity in Cross-Coupling Reactions

HDAC Inhibition (Magnaporthe oryzae):

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Exhibited IC₅₀ of 1 µM in appressorium inhibition, outperforming trichostatin A (1.5 µM) .

- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Similar activity (IC₅₀ ≈ 1 µM) .

Implications:

The isobutylsulfamoyl group may modulate binding to fungal histone deacetylases (HDACs) through hydrophobic interactions, though direct data are lacking. Sulfamoyl-containing boronic acids are promising scaffolds for enzyme inhibition due to their ability to coordinate catalytic metal ions or form hydrogen bonds.

Physical and Electronic Properties

Conductance in Single-Molecule Junctions:

- (4-(Methylthio)phenyl)boronic acid: Demonstrated tunable conductance (1.0–2.5 nS) under varying electric potentials .

- Biphenylboronic acids : Electronic properties (HOMO-LUMO gaps) correlate with thermoelectric performance, suggesting that substituents like isobutylsulfamoyl could fine-tune charge transport .

Data Tables

Table 2: Comparative Properties of Selected Boronic Acids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.